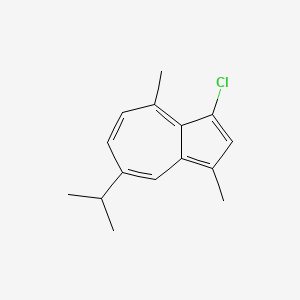
7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid: is an organic compound that features both benzothiophene and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Benzothiophen-2-YL)-7-(pyridin-3-YL)hept-6-enoic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Hept-6-enoic Acid Backbone: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.
Introduction of the Benzothiophene Moiety: This step might involve the use of a benzothiophene derivative, which can be coupled to the hept-6-enoic acid backbone using palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: Similar to the benzothiophene moiety, the pyridine group can be introduced using cross-coupling reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkene or aromatic sites.
Reduction: Reduction reactions could target the alkene group, converting it to an alkane.
Substitution: Both the benzothiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction would yield saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block for more complex molecules in organic synthesis. Biology Medicine : Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities. Industry : Used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiophene and pyridine moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions that affect their activity.
Comparación Con Compuestos Similares
Similar Compounds
7-(1-Benzothiophen-2-YL)hept-6-enoic acid: Lacks the pyridine moiety.
7-(pyridin-3-YL)hept-6-enoic acid: Lacks the benzothiophene moiety.
7-(1-Benzothiophen-2-YL)-7-(pyridin-2-YL)hept-6-enoic acid: Similar structure but with a different position of the pyridine ring.
Uniqueness: : The presence of both benzothiophene and pyridine moieties in the same molecule can confer unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
89667-80-1 |
|---|---|
Fórmula molecular |
C20H19NO2S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
7-(1-benzothiophen-2-yl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C20H19NO2S/c22-20(23)11-3-1-2-9-17(16-8-6-12-21-14-16)19-13-15-7-4-5-10-18(15)24-19/h4-10,12-14H,1-3,11H2,(H,22,23) |
Clave InChI |
CMHQXOFOKHAHJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(=CCCCCC(=O)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
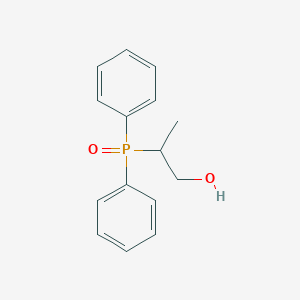
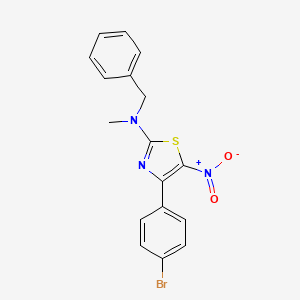

![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
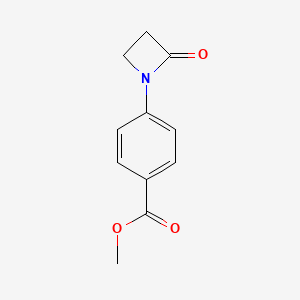
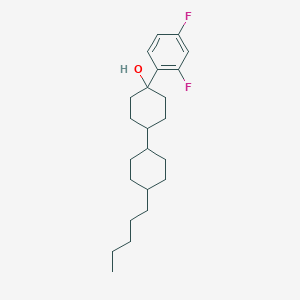
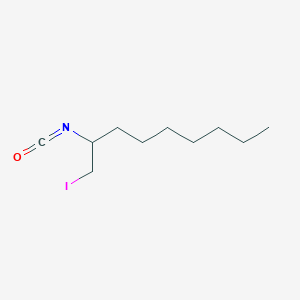
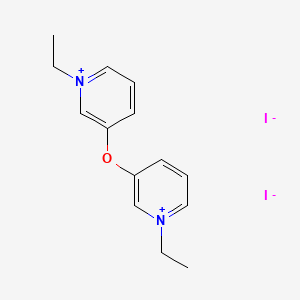

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
